![molecular formula C16H20N2 B1524821 4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline CAS No. 1183434-97-0](/img/structure/B1524821.png)
4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline
説明
4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline, also known as 4-AEP, is an organic compound used in a variety of scientific research applications. 4-AEP is a derivative of aniline, a compound found in many natural and synthetic materials. It is a white crystalline solid with a melting point of 72°C, and is soluble in water, alcohol, and ether. 4-AEP has been used in research on biological systems, such as in the study of metabolic pathways and enzyme activities. It is also used in the synthesis of other compounds, including drugs and polymers.
科学的研究の応用
Fluorescent Labeling in Biological Systems
This compound exhibits properties that make it suitable for use as a fluorescent labeling reagent. Its derivatives show a long emission wavelength around 600 nm and high solubility in polar solvents, particularly water . This allows for excellent labeling in biological systems without significant interference from autofluorescence in living cells .
Anticancer Research
Functionalized derivatives of this compound have shown potential in anticancer research. They exhibit binding capabilities to DNA and demonstrate anticancer activities while maintaining high stability under physiological conditions . This makes them valuable for studying cancer cell dynamics and drug delivery mechanisms.
Solar Energy Collection
The photophysical properties of this compound’s derivatives suggest their use in solar energy collection. Their large Stokes shift, high photostability, and strong fluorescent emission make them suitable for converting solar energy into usable forms .
Cellular Imaging
Due to its strong fluorescent emission and stability across a range of pH levels, this compound can be used in cellular imaging. It helps in visualizing cellular components and processes, providing insights into cellular functions and pathologies .
Fluorescent Chemosensors
The compound and its derivatives are used in designing fluorescent chemosensors. These chemosensors can detect various molecules with high selectivity and sensitivity, offering a non-invasive approach with rapid response and low detection limits .
Drug Discovery
In the field of drug discovery, the structural features of this compound, such as the aromatic ring and the aminoethyl group, provide a versatile scaffold. This facilitates the synthesis of novel biologically active compounds with target selectivity .
Stereoselective Synthesis
The compound’s structure allows for stereoselective synthesis, which is crucial in medicinal chemistry. Different stereoisomers can lead to varied biological profiles of drug candidates due to different binding modes to enantioselective proteins .
Pharmacophore Exploration
The sp3-hybridization of this compound’s structure enables efficient exploration of pharmacophore space. This is essential for understanding the interaction of drugs with their targets and optimizing drug design .
特性
IUPAC Name |
4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-12(17)13-4-6-14(7-5-13)15-8-10-16(11-9-15)18(2)3/h4-12H,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQNAWCBQBBLDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(1-aminoethyl)phenyl]-N,N-dimethylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-bromo-2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B1524740.png)
![Thieno[3,2-b]furan-5-carboxylic acid](/img/structure/B1524741.png)
![2-[3-(Aminomethyl)piperidin-1-yl]acetonitrile dihydrochloride](/img/structure/B1524744.png)
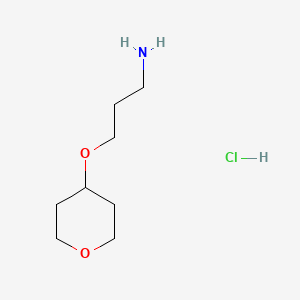
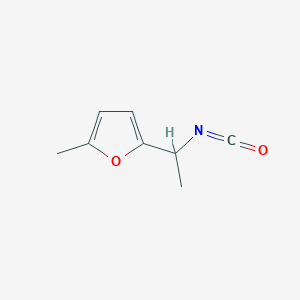
![3-[(Tert-butoxy)carbonyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B1524747.png)

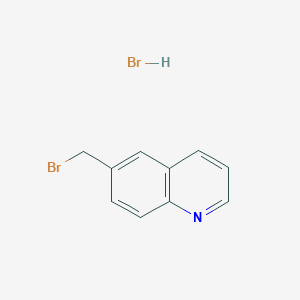
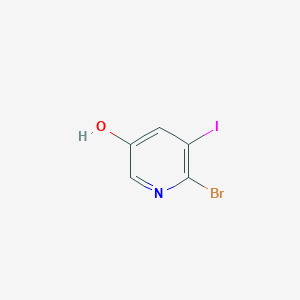
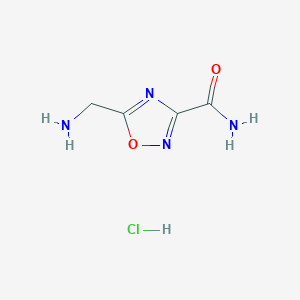

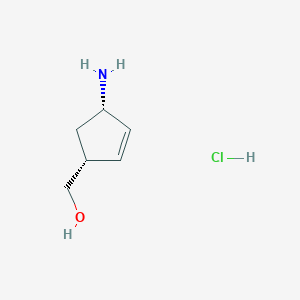
![[4-(Pyrrol-1-YL)phenyl]methanamine hcl](/img/structure/B1524759.png)
